
8-(2-氯苯基)-8-氧代辛酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions required for the reactions are usually discussed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用
Overview of Chlorinated Compounds
Chlorinated compounds, including chlorophenols and chlorinated ethenes, have been extensively studied for their environmental impact, toxicity, and degradation pathways. These studies provide a foundational understanding for exploring the scientific applications of specific chlorinated compounds like 8-(2-Chlorophenyl)-8-oxooctanoic acid.
Environmental Degradation and Remediation
Research on chlorinated compounds such as chlorophenols and chlorinated ethenes has highlighted their persistence in the environment and the challenges associated with their biodegradation. Studies have investigated natural attenuation processes in environments like hyporheic zones, where biogeochemical processes can potentially reduce contaminant fluxes to surface water bodies, offering insights into natural remediation strategies (Weatherill et al., 2018).
Biodegradation Mechanisms
The biodegradation of chlorinated compounds, including insights into microbial pathways capable of breaking down these persistent pollutants, is crucial for developing bioremediation strategies. Research has focused on understanding the microbial degradation of chlorophenols, with implications for enhancing the biodegradability of similar chlorinated compounds through microbial action or genetic engineering (Gunawardana et al., 2011).
Toxicological Impact and Safety
The toxicological profiles of chlorinated compounds, including their effects on aquatic organisms and potential human health risks, have been extensively reviewed. Understanding the toxic mechanisms of chlorophenols, for instance, helps in assessing the safety and environmental impact of related chlorinated compounds, guiding their application and management in scientific research and industrial processes (Ge et al., 2017).
安全和危害
未来方向
属性
IUPAC Name |
8-(2-chlorophenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQZLNOXRQSGBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645506 |
Source


|
| Record name | 8-(2-Chlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorophenyl)-8-oxooctanoic acid | |
CAS RN |
898792-65-9 |
Source


|
| Record name | 2-Chloro-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Chlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

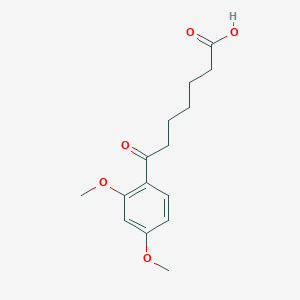
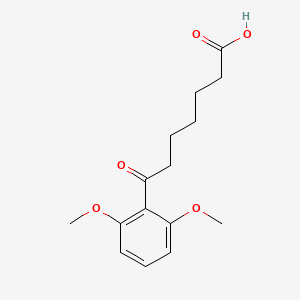
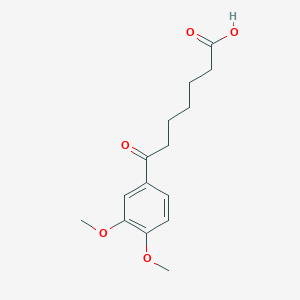
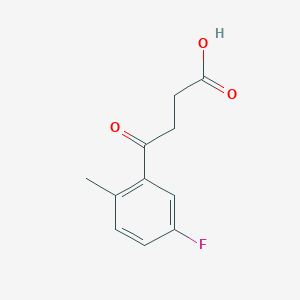
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)
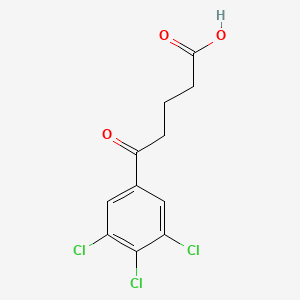
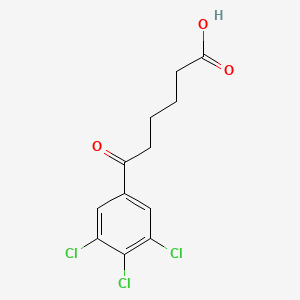
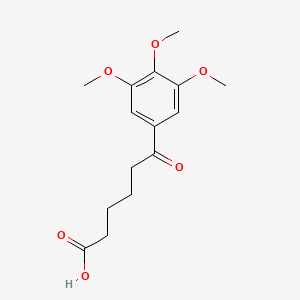
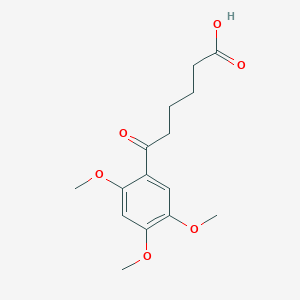
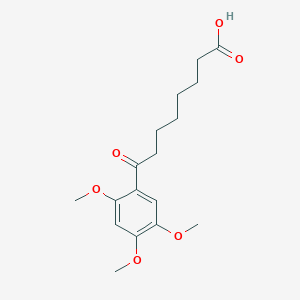
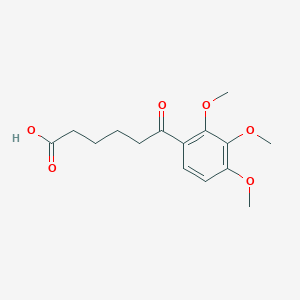
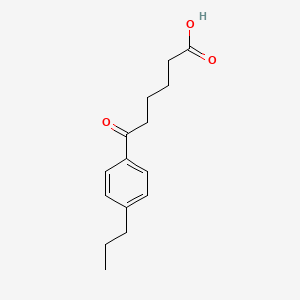
![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)